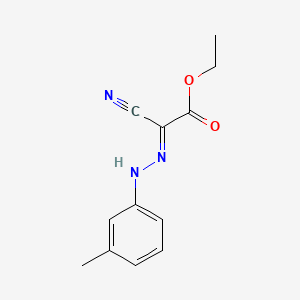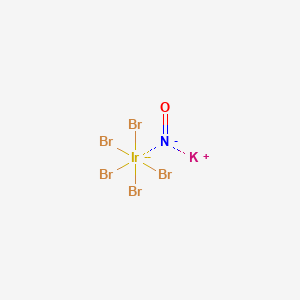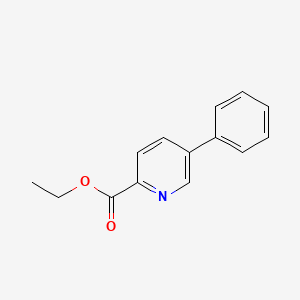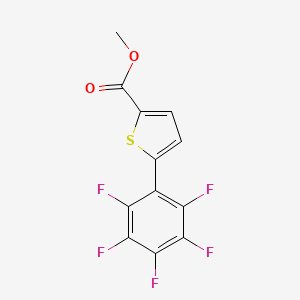![molecular formula C14H17ClO5 B14135003 Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate CAS No. 88975-45-5](/img/structure/B14135003.png)
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a chlorine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate typically involves the alkylation of enolate ionsThis enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-chloro-4-hydroxybenzyl chloride, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The chlorine substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and aromatic rings allow it to participate in various chemical reactions, influencing its biological activity. The chlorine substituent can also play a role in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the aromatic ring and chlorine substituent.
Ethyl acetoacetate: Another ester with a similar structure but different functional groups.
Methyl 3-chloropropionate: Contains a chlorine substituent but lacks the aromatic ring and hydroxyl group.
Uniqueness
Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate is unique due to its combination of ester groups, aromatic ring, hydroxyl group, and chlorine substituent. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
88975-45-5 |
|---|---|
分子式 |
C14H17ClO5 |
分子量 |
300.73 g/mol |
IUPAC 名称 |
diethyl 2-[(3-chloro-4-hydroxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H17ClO5/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-12(16)11(15)8-9/h5-6,8,10,16H,3-4,7H2,1-2H3 |
InChI 键 |
CBYADEYQTNMXIC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B14134922.png)

![5-oxo-N-(2-phenylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14134927.png)
![Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14134931.png)



![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)


![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)



